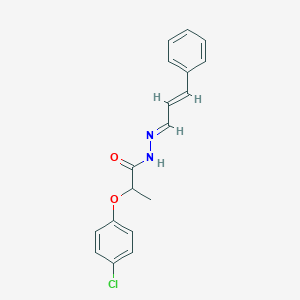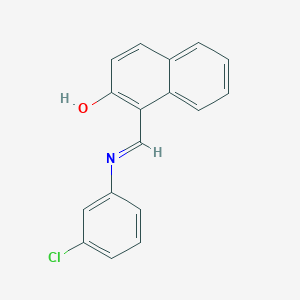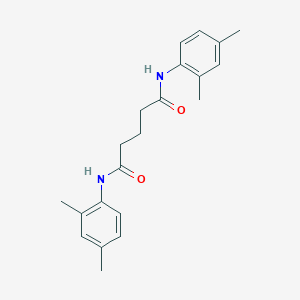
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as BZB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Target of Action
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . The primary targets of these compounds are often bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential biological processes in the bacteria . This interaction can result in the disruption of bacterial cell functions, ultimately leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antibacterial activity. By inhibiting essential bacterial enzymes or proteins, the compound disrupts key biochemical pathways necessary for bacterial survival and proliferation .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties include absorption, distribution, metabolism, excretion, and toxicity (ADME), all of which can impact the bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By interacting with its bacterial targets, the compound disrupts essential biological processes, leading to bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strain
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. This compound has been shown to exhibit various biological activities, making it a useful tool for studying different cellular and molecular processes. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. One potential direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to optimize its synthesis and develop more efficient methods for its production. This compound can also be studied for its potential applications in other fields, such as materials science and environmental science. Overall, this compound is a promising compound that has a wide range of potential applications in scientific research.
Méthodes De Synthèse
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVZQWTWKHZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B389994.png)

![N-{4-[(4-isopropylbenzylidene)amino]phenyl}-3-methylbutanamide](/img/structure/B390000.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4-(biphenyl-4-yl)-1,3-thiazole](/img/structure/B390005.png)




![4-Bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390013.png)
![1-[(2,6-Dibromo-4-methoxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B390015.png)
![4-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B390016.png)
![Methyl 4-[(4-chlorobenzylidene)amino]benzoate](/img/structure/B390017.png)